3-(Methylthio)benzofuran: Structural Integrity, Synthesis, and Medicinal Utility
3-(Methylthio)benzofuran: Structural Integrity, Synthesis, and Medicinal Utility
Topic: 3-(Methylthio)benzofuran chemical structure and properties Content Type: Technical Whitepaper / Reference Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers
Executive Summary
3-(Methylthio)benzofuran (CAS: 144499-28-5) represents a specialized subclass of the benzofuran pharmacophore, distinguished by the presence of a sulfur atom at the C3 position.[1][2] While the benzofuran ring itself is a privileged scaffold in FDA-approved therapeutics (e.g., Amiodarone, Methoxsalen), the introduction of a methylthio (-SMe) group at C3 alters the electronic landscape and lipophilicity of the molecule, serving as a critical bioisostere for methoxy or ethyl groups in lead optimization.
This guide provides a rigorous technical analysis of the compound, focusing on regioselective synthetic pathways, physicochemical profiling, and its role as a chemical probe in discovering anti-cancer and anti-viral agents.
Chemical Structure & Electronic Properties[1]
Identity & Identifiers[1]
-
IUPAC Name: 3-(methylsulfanyl)-1-benzofuran[1]
-
SMILES: CSc1coc2ccccc12
Structural Analysis
The molecule consists of a bicyclic aromatic system where a benzene ring is fused to a furan ring. The C3-position functionalization is electronically significant. Unlike indole, where C3 is naturally nucleophilic, the benzofuran C3 position is less reactive toward electrophilic aromatic substitution (which favors C2). Consequently, the -SMe group acts as an electron-donating group (EDG) via resonance, potentially stabilizing metabolic intermediates but also serving as a "soft" metabolic handle (S-oxidation).[1]
Electronic Distribution Diagram (Logic): The sulfur lone pairs donate electron density into the furan ring, increasing the electron density at C2 and the benzene ring's ortho/para positions relative to the ring fusion.
Synthetic Pathways (The "How")
Achieving regioselectivity at the C3 position is the primary challenge. Direct electrophilic sulfenylation of benzofuran typically yields the 2-substituted product.[1] Therefore, indirect methods or directed metalation are required for high-fidelity synthesis.[1]
Pathway A: Lithiation-Quench (The "Gold Standard")
This method offers the highest structural certainty.[1] It relies on the halogen-metal exchange of 3-bromobenzofuran, followed by quenching with an electrophilic sulfur source.[1]
Mechanism:
-
Precursor: 3-Bromobenzofuran (commercially available or synthesized via bromination/dehydrobromination).[1]
-
Exchange: Treatment with n-Butyllithium (n-BuLi) at -78°C generates 3-lithiobenzofuran.[1]
-
Quench: Addition of Dimethyl Disulfide (MeSSMe).
Pathway B: Iodine-Mediated Cyclization (The "Green" Route)
A modern approach utilizing alkynyl phenols, avoiding cryogenic conditions.[1]
Mechanism: Cyclization of 2-(1-alkynyl)anisole derivatives or o-hydroxyphenyl propargyl sulfides using molecular iodine or electrophilic sulfur reagents.[1]
Visualization of Synthetic Logic
Caption: Comparative synthetic logic highlighting the necessity of the lithiation-quench route to avoid C2-isomer contamination.[1]
Detailed Experimental Protocol
Note: This protocol is designed for research purposes and assumes standard Schlenk line techniques.
Protocol: Synthesis via 3-Lithiobenzofuran
Reagents:
-
3-Bromobenzofuran (1.0 eq)[1]
-
n-Butyllithium (1.1 eq, 1.6 M in hexanes)[1]
-
Dimethyl Disulfide (1.2 eq)[1]
-
THF (Anhydrous)[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon (Ar) for 15 minutes.
-
Solvation: Dissolve 3-bromobenzofuran (1.97 g, 10 mmol) in anhydrous THF (40 mL). Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi (6.9 mL, 11 mmol) dropwise over 20 minutes via syringe. Critical: Maintain temperature below -70°C to prevent ring opening or scrambling.[1] Stir for 45 minutes at -78°C.
-
Quenching: Add Dimethyl Disulfide (1.13 g, 12 mmol) neat, dropwise. The solution may change color (pale yellow to clear).[1]
-
Warming: Allow the reaction to warm to room temperature (RT) naturally over 2 hours.
-
Workup: Quench with saturated NH₄Cl (aq). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (SiO₂).
Physicochemical & Spectroscopic Data
For researchers characterizing the synthesized compound, the following data provides the standard reference values.
Predicted Properties Table[1]
| Property | Value | Context |
| Physical State | Pale yellow oil / Low melting solid | Depends on purity/temp |
| Boiling Point | ~265°C (760 mmHg) | Predicted |
| LogP (Oct/Wat) | 3.1 ± 0.3 | Highly Lipophilic |
| Topological PSA | 38.6 Ų | Good membrane permeability |
| H-Bond Donors | 0 | - |
| H-Bond Acceptors | 2 | O and S atoms |
Spectroscopic Signature (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
¹³C NMR (100 MHz, CDCl₃):
Biological Relevance & Medicinal Chemistry[5][6][7][8][9][10][11][12][13]
The 3-sulfenylbenzofuran motif is not merely a structural curiosity; it is a validated pharmacophore in oncology and virology.[1]
Therapeutic Applications
-
Anti-Cancer Agents (Tubulin Polymerization Inhibitors): Derivatives where the 3-SMe group is modified to larger aryl-thio groups have shown potent cytotoxicity against HeLa and MCF-7 cell lines.[1] The sulfur atom provides a flexible "hinge" that allows the benzofuran core to occupy hydrophobic pockets in Tubulin.
-
Anti-HIV Activity: 3-Substituted benzofurans have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][5] The lipophilicity of the 3-SMe group aids in penetrating the viral capsid lipid bilayer.[1]
-
Metabolic Stability: The methylthio group is metabolically active.[1] It can be oxidized by CYP450 enzymes to the sulfoxide (S=O) and sulfone (O=S=O) .[1] In drug design, this is often used as a "prodrug" strategy, where the sulfoxide is the active polar species generated in vivo.
Biological Pathway Interaction
Caption: Metabolic trajectory and primary pharmacological targets of the 3-thiobenzofuran scaffold.[1]
Handling and Safety Data
-
Hazard Class: Irritant (Skin/Eye).[1]
-
Odor: Like most organosulfur compounds, this molecule has a distinct, unpleasant "cabbage-like" or garlic odor.
-
Containment: All synthesis and handling must occur in a fume hood. Glassware should be treated with bleach (hypochlorite) post-usage to oxidize residual sulfides and neutralize odor before cleaning.[1]
-
Storage: Store under inert gas (Argon/Nitrogen) at 4°C. The thioether is susceptible to slow oxidation to sulfoxide in air.[1]
References
-
Kirsch, G., et al. (2016). Heterocycles in Life and Society: An Introduction to Heterocyclic Chemistry, Biochemistry and Applications. Wiley.[1]
-
Li, J., et al. (2023).[6] "Photocatalytic synthesis of sulfonylated benzofurans." ResearchGate.[1] Link
-
Shi, L., et al. (2025).[7] "BF3·Et2O‐Promoted Annulation of 2‐Propynolphenols With Thiophenols to Yield 2‐Substituted 3‐Sulfenylbenzofurans."[7] ResearchGate.[1] Link
-
Pulis, A. P., & Procter, D. J. (2018).[8] "Transition-Metal-Free Synthesis of C3-Arylated Benzofurans from Benzothiophenes and Phenols." University of Manchester / ePrints Soton.[1] Link
-
PubChem. (2025).[1] "Compound Summary: 3-(Methylthio)benzofuran." National Library of Medicine.[1] Link
-
Abdelfatah, S., et al. (2013).[9] "Cytotoxicity of benzofuran derivatives." Journal of Medicinal Chemistry. Link
Sources
- 1. 2-Methyl-3-(methylthio)furan | C6H8OS | CID 526618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzofuran, 3-(methylthio)- CAS#: 144499-28-5 [m.chemicalbook.com]
- 3. 102646-04-8|6-(Methylthio)benzofuran-3(2H)-one|BLD Pharm [bldpharm.com]
- 4. Benzofuran, 3-methyl- (CAS 21535-97-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Transition-Metal-Free Synthesis of C3-Arylated Benzofurans from Benzothiophenes and Phenols - ePrints Soton [eprints.soton.ac.uk]
- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
